![molecular formula C11H11NO B073301 8-Ethoxyquinoline CAS No. 1555-94-8](/img/structure/B73301.png)
8-Ethoxyquinoline
Overview
Description
8-Ethoxyquinoline is an organic compound with the molecular formula C11H11NO. It is a derivative of quinoline, where an ethoxy group is attached to the eighth position of the quinoline ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Ethoxyquinoline typically involves the ethylation of 8-hydroxyquinoline. One common method is the reaction of 8-hydroxyquinoline with ethyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or ethanol under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods: In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. The crude product is often subjected to distillation and further purification steps to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: 8-Ethoxyquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert it to dihydroquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the quinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products:
Oxidation: Quinoline N-oxide derivatives.
Reduction: Dihydroquinoline derivatives.
Substitution: Halogenated, nitrated, or sulfonated quinoline derivatives
Scientific Research Applications
Biological Applications
8-Ethoxyquinoline has demonstrated significant biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
Anticancer Activity
Recent studies have indicated that derivatives of this compound exhibit promising anticancer properties. For instance, compounds derived from 8-hydroxyquinoline have been tested against various cancer cell lines, including:
- Human Amelanotic Melanoma (C-32)
- Breast Adenocarcinoma (MDA-MB-231)
- Lung Adenocarcinoma (A549)
These studies show that certain derivatives possess cytotoxic effects comparable to established chemotherapeutics like cisplatin and doxorubicin, with specific compounds achieving IC50 values indicating low toxicity to normal cells while effectively inhibiting cancer cell growth .
Antimicrobial Properties
This compound also exhibits antimicrobial activity. Research has demonstrated effectiveness against multidrug-resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA). The mechanism involves the inhibition of bacterial growth by disrupting cellular processes .
Applications in Animal Nutrition
In animal nutrition, ethoxyquin (a related compound) is used as an antioxidant in animal feeds. It helps prevent the oxidation of fats and preserves feed quality . However, the safety levels for different species remain under investigation.
Summary Table of Applications
Mechanism of Action
The mechanism of action of 8-Ethoxyquinoline involves its ability to chelate metal ions. The ethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can bind to metal ions, disrupting metal-dependent biological processes. This chelation can inhibit enzymes, interfere with metal ion transport, and induce oxidative stress, leading to antimicrobial and anticancer effects .
Comparison with Similar Compounds
8-Hydroxyquinoline: Lacks the ethoxy group, making it less lipophilic.
8-Methoxyquinoline: Contains a methoxy group instead of an ethoxy group, affecting its reactivity and biological activity.
8-Aminoquinoline: Contains an amino group, which significantly alters its chemical properties and applications.
Uniqueness: 8-Ethoxyquinoline’s unique ethoxy group enhances its lipophilicity and ability to chelate metal ions, making it more effective in certain applications compared to its analogs. Its distinct properties make it a valuable compound in various fields of research and industry .
Biological Activity
8-Ethoxyquinoline is a derivative of quinoline that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores the biological activity of this compound, summarizing key findings from recent research, including its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by an ethoxy group at the 8-position and can be synthesized through various organic reactions. Its structure allows for unique interactions with biological targets, which contribute to its pharmacological properties. The compound has been studied for its antimicrobial, anticancer, and antiviral activities, among others.
The biological activity of this compound can be attributed to several mechanisms:
- Metal Chelation : Similar to other quinoline derivatives, this compound can chelate metal ions, which is critical in its anticancer activity. The chelation process influences cellular copper levels, impacting tumor growth and cell proliferation .
- Proteasome Inhibition : Research indicates that this compound inhibits proteasomal activity in cancer cells, leading to apoptosis. This is particularly evident in studies where the compound was used in conjunction with copper ions .
- Antimicrobial Activity : The compound exhibits significant antibacterial and antifungal properties, which are likely due to its ability to disrupt microbial cell functions through various biochemical pathways .
Anticancer Activity
This compound has shown promising results in various cancer models:
- In Vitro Studies : In cultured human cancer cells, this compound demonstrated substantial cytotoxic effects. For instance, it inhibited the proliferation of breast cancer cells through a copper-dependent mechanism .
- In Vivo Studies : Animal studies have further validated its anticancer potential. Treatment with this compound resulted in reduced tumor growth in xenograft models, emphasizing its therapeutic efficacy against specific cancer types .
Antimicrobial Activity
The compound's antimicrobial properties have been extensively studied:
- Bacterial Inhibition : this compound derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentrations (MICs) for various strains were reported as low as 4 µg/mL, indicating strong antibacterial potential compared to standard antibiotics like ciprofloxacin .
- Fungal Activity : Additionally, studies have highlighted its antifungal effects against common pathogens, suggesting a broad-spectrum application in treating infections .
Antiviral Activity
Emerging research indicates that this compound may possess antiviral properties:
- Viral Growth Inhibition : Recent findings suggest that derivatives of 8-hydroxyquinoline exhibit antiviral activity against strains such as H5N1 with minimal cytotoxicity . This positions this compound as a potential candidate for further exploration in antiviral drug development.
Case Studies
Several studies exemplify the biological activity of this compound:
- Study on Cancer Cell Lines : A study demonstrated that treatment with this compound significantly inhibited the growth of MCF-7 breast cancer cells. The mechanism involved proteasome inhibition and subsequent apoptosis induction .
- Antibacterial Efficacy : Another research project evaluated the antibacterial effects of this compound derivatives against Staphylococcus aureus and Escherichia coli. Results showed that certain derivatives had MIC values lower than those of conventional antibiotics .
- Antiviral Potential : A recent investigation into the antiviral properties revealed that specific derivatives could inhibit viral replication effectively while maintaining low toxicity levels in host cells .
Data Tables
Properties
IUPAC Name |
8-ethoxyquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-13-10-7-3-5-9-6-4-8-12-11(9)10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRGZOJMYMJWLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1N=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80165909 | |
Record name | 8-Ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1555-94-8 | |
Record name | 8-Ethoxyquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1555-94-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 8-Ethoxyquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001555948 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 8-Ethoxyquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80165909 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-ethoxyquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.826 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 8-ETHOXYQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/16687500TQ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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